molecular formula C14H12N2O3S B2692590 (2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 1164556-44-8

(2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2692590
CAS No.: 1164556-44-8
M. Wt: 288.32
InChI Key: PAPXKRBBIRBYGN-SOFGYWHQSA-N
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Description

(2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic enamide compound featuring a nitro-substituted thiophene moiety, designed for research applications in medicinal chemistry and drug discovery. This compound is part of a class of nitro group-bearing enamides that have demonstrated significant potential as biochemical tools in neuroscience research. Structurally similar analogs have been identified as potent, reversible, and competitive inhibitors of Monoamine Oxidase B (MAO-B), with IC50 values in the nanomolar range, outperforming standard references like lazabemide and pargyline . These compounds also exhibit dual-inhibitory properties against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease pathology . Furthermore, research on analogous nitrothiophene-carboxamide structures indicates that they may act as prodrugs activated by specific bacterial nitroreductases (NfsA and NfsB), showing narrow-spectrum antibacterial efficacy against critical pathogens such as E. coli, Shigella, and Salmonella . The presence of the enamide linker, combined with the electron-withdrawing nitro group on the thiophene ring, is a critical pharmacophoric feature that contributes to strong binding affinity at enzymatic active sites and may facilitate penetration of the blood-brain barrier, as demonstrated in parallel artificial membrane permeability assays (PAMPA) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-2-4-11(5-3-10)15-13(17)8-6-12-7-9-14(20-12)16(18)19/h2-9H,1H3,(H,15,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPXKRBBIRBYGN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide , also known as a derivative of nitrothiophene, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N2O2SC_{13}H_{12}N_{2}O_{2}S, with a molecular weight of approximately 252.31 g/mol. The structure features a prop-2-enamide backbone with a 4-methylphenyl group and a 5-nitrothiophen-2-yl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC13H12N2O2SC_{13}H_{12}N_{2}O_{2}S
Molecular Weight252.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds containing the nitrothiophene moiety exhibit significant antimicrobial activity. A study evaluated various nitrothiophene derivatives, including the compound , against Mycobacterium tuberculosis (Mtb) using the Resazurin microtiter assay (REMA). The results showed that derivatives exhibited minimum inhibitory concentrations (MICs) around or below 10 μM, indicating potent activity against Mtb .

Case Study: Antituberculosis Activity

In a comparative study, the compound was tested alongside standard antituberculosis agents like Isoniazid (INH) and Ethambutol (EMB). The compound demonstrated an MIC of 5.71 μM, outperforming EMB and showing comparable efficacy to INH. This suggests that the incorporation of the nitro group enhances the compound's antimicrobial properties through increased lipophilicity and interaction with bacterial targets .

The mechanism by which nitrothiophene derivatives exert their biological effects often involves reduction processes that activate the nitro group to generate reactive species capable of damaging bacterial DNA and proteins. This mechanism is crucial in the context of drug resistance seen in tuberculosis treatment.

Cytotoxicity Studies

Cytotoxicity assessments were performed on human cell lines to evaluate the safety profile of the compound. Results indicated low cytotoxicity at therapeutic concentrations, supporting its potential as a safe therapeutic agent .

Other Biological Activities

Beyond antimicrobial properties, some studies suggest that nitrothiophene derivatives may possess anticancer activity through inhibition of histone deacetylases (HDACs), which play a role in tumor progression. For instance, related compounds have shown selective inhibition against class I HDACs, leading to cell cycle arrest and apoptosis in cancer cell lines .

Scientific Research Applications

Research indicates that (2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. Its structural similarity to other known anticancer agents implies potential efficacy against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, offering therapeutic potential in treating diseases related to enzyme dysfunction.

Anticancer Studies

A series of studies have evaluated the anticancer effects of this compound:

StudyCell LineIC50 (µM)Mechanism of ActionReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

These studies indicate that the compound effectively induces apoptosis and inhibits cell proliferation in various cancer cell lines.

Antimicrobial Studies

In antimicrobial assays, derivatives of similar compounds have demonstrated significant activity against common bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus256 µg/mL

These findings suggest that this compound could be developed into a potent antimicrobial agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological studies are essential to ascertain its safety profile for therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Nitro Group Position and Electronic Effects
  • Analog 1 : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide ()
    • Activity : Exhibits superior antitubercular activity (MIC = 3.12 µM against M. tuberculosis H37Ra).
    • Key Feature : Trifluoromethyl groups increase lipophilicity (logP = 4.2), improving membrane permeability compared to the nitro group in the target compound .
  • Analog 2: (2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-phenylprop-2-enamide () Synthesis: 69% yield via TBTU-mediated coupling. Structural Note: The benzothiadiazole core and methoxy groups reduce electron deficiency compared to nitrothiophene, possibly lowering antimicrobial potency .
Heterocyclic Core Modifications
  • Analog 3: (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide () Key Difference: Replacement of nitrothiophene with furan eliminates nitro-driven electron withdrawal. Physicochemical Impact: Lower molecular weight (227.26 vs.
  • Analog 4 : (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide ()
    • Activity : Thiazole ring and ethoxy/methoxy substituents may target kinase or inflammatory pathways, differing from the nitrothiophene’s putative antimicrobial mechanism .
Key SAR Insights:

Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance antimicrobial activity by increasing electrophilicity and target binding .

Heterocycle Impact : Thiophene and thiazole cores improve metabolic stability compared to furan .

Substituent Position : Meta-substituted anilides (e.g., trifluoromethyl in Analog 1) show higher activity than para-substituted derivatives, suggesting steric and electronic optimizations are critical .

Physicochemical and ADMET Considerations

  • Synthetic Accessibility : The nitro group may complicate synthesis due to reactivity, whereas methoxy or trifluoromethyl groups (e.g., Analog 1) are more straightforward to incorporate .
  • Cytotoxicity : Nitro-containing compounds often exhibit higher cytotoxicity (e.g., compound 11 in with IC50 = 12.5 µM), necessitating careful optimization for therapeutic use .

Q & A

Basic: What are the optimal synthetic routes for (2E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Coupling Reaction: Acyl chloride derivatives of 5-nitrothiophene-2-carboxylic acid are coupled with 4-methylaniline under Schotten-Baumann conditions (base catalysis, e.g., NaOH) to form the enamide backbone.

Stereochemical Control: The (2E)-configuration is achieved via kinetic control during the condensation step, often using anhydrous solvents like THF or DCM to minimize isomerization .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Key Considerations:

  • Catalytic bases (e.g., triethylamine) improve coupling efficiency.
  • Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.

Basic: Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.4 ppm (thiophene nitro group), δ 7.3–7.6 ppm (aromatic protons from 4-methylphenyl), and δ 6.8–7.1 ppm (enamide protons) confirm connectivity .
    • ¹³C NMR: Signals at ~165 ppm (amide carbonyl) and ~150 ppm (nitro-substituted thiophene carbons) validate functional groups.
  • Mass Spectrometry (HRMS): Exact mass matching ([M+H]⁺ calculated for C₁₅H₁₃N₂O₃S) confirms molecular formula .
  • X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves stereochemistry and packing interactions, with R-factors <0.05 for high-resolution data .

Advanced: How can researchers resolve contradictions in reaction outcomes when modifying substituents (e.g., nitro group position)?

Methodological Answer:

  • Systematic Variation: Compare analogs (e.g., 3-nitro vs. 5-nitrothiophene derivatives) to assess electronic effects on reactivity.
  • Mechanistic Probes:
    • Use DFT calculations (Gaussian 09) to model transition states and identify steric/electronic barriers .
    • Kinetic studies (e.g., monitoring by UV-Vis or in-situ IR) quantify substituent effects on reaction rates.
  • Case Study: shows trifluoromethyl groups enhance antimicrobial activity, but nitro groups may favor π-π stacking in crystal lattices, altering solubility .

Advanced: What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations (AutoDock Vina):
    • Use crystal structures of target proteins (e.g., HDACs or kinases from PDB) to model binding.
    • Prioritize hydrogen bonding with the amide group and hydrophobic interactions with the 4-methylphenyl moiety.
  • MD Simulations (GROMACS):
    • Simulate 100-ns trajectories to assess stability of ligand-protein complexes.
    • Analyze RMSD and binding free energy (MM/PBSA) to rank analogs .
  • Validation: Compare in silico results with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How does the nitro group influence pharmacological activity and metabolic stability?

Methodological Answer:

  • Pharmacological Impact:
    • The 5-nitrothiophene group enhances electron-deficient character, promoting interactions with redox-active enzymes (e.g., nitroreductases in cancer cells) .
    • shows nitro groups in similar compounds correlate with antistaphylococcal activity (MICs <5 µM) via membrane disruption .
  • Metabolic Stability:
    • In Vitro Assays: Liver microsome studies (human/rat) quantify CYP450-mediated degradation.
    • Metabolite ID: LC-MS/MS identifies nitro reduction products (e.g., amine derivatives), which may affect toxicity profiles.

Advanced: How to design experiments analyzing structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Library Design: Synthesize analogs with:
    • Varying substituents on the phenyl ring (e.g., halogens, methoxy).
    • Isosteric replacements (e.g., thiophene → furan).
  • Biological Testing:
    • Primary Assays: Screen for cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity).
    • Secondary Assays: Evaluate selectivity (e.g., panel of 50 kinases) and pharmacokinetics (Caco-2 permeability, plasma stability).
  • Data Analysis:
    • Use QSAR models (Partial Least Squares regression) to correlate substituent descriptors (Hammett σ, logP) with activity .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic (DMSO, DMF) and non-polar (hexane, ether) solvents for slow evaporation.
  • Additives: Co-crystallize with iodine or thiourea to stabilize π-π interactions .
  • Temperature Control: Gradual cooling (0.1°C/min) from saturated solution reduces polymorphism risk.
  • SHELXL Refinement: Apply TWIN commands for handling pseudo-merohedral twinning, common in enamide derivatives .

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